5-(Chloromethyl)-3-ethylisoxazole
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Overview
Description
5-(Chloromethyl)-3-ethylisoxazole is a heterocyclic organic compound that features an isoxazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 3-position Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-ethylisoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of aldoximes with 2,3-dichloro-1-propene, which serves both as a solvent and reagent. This one-pot synthesis is effective for oximes of both aromatic and aliphatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper (I) or ruthenium (II) can enhance the efficiency of the cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-ethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, which can have enhanced biological or chemical properties depending on the substituents introduced.
Scientific Research Applications
5-(Chloromethyl)-3-ethylisoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-ethylisoxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The isoxazole ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazole: Lacks the ethyl group at the 3-position, which can affect its reactivity and biological activity.
3-Ethylisoxazole: Lacks the chloromethyl group at the 5-position, resulting in different chemical properties and applications.
5-(Bromomethyl)-3-ethylisoxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
5-(Chloromethyl)-3-ethylisoxazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-3-ethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYUFRCSIWOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494364 |
Source
|
Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64988-69-8 |
Source
|
Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-ethyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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